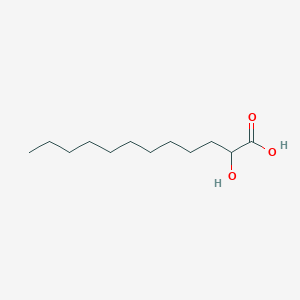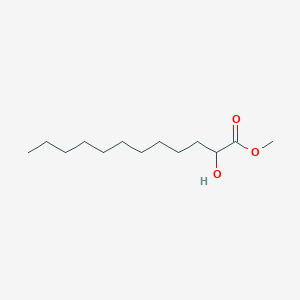
12-méthyltétradécanoate de méthyle
Vue d'ensemble
Description
Le 12-méthyl Myristate de méthyle est un ester méthylique d'acide gras méthylé. Il s'agit d'un dérivé de l'acide myristique, un acide gras saturé à longue chaîne. Ce composé se retrouve dans diverses sources naturelles, notamment les vermicomposts de fumier bovin, les feuilles de carica papaya et la cire cuticulaire de Khaya senegalensis . Il est connu pour sa nature volatile et est utilisé dans diverses applications, notamment le thé granulé hypolipidémiant .
Applications De Recherche Scientifique
Le 12-méthyl Myristate de méthyle a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme étalon en chromatographie en phase gazeuse et en spectrométrie de masse pour l'analyse des esters méthyliques d'acides gras.
Biologie : Étudié pour son rôle dans le métabolisme des lipides et ses effets sur les processus cellulaires.
Médecine : Envisagé pour ses effets hypolipidémiants potentiels et son rôle dans la formulation de compléments alimentaires.
Industrie : Utilisé comme lubrifiant dans les textiles, la métallurgie et les applications agricoles.
5. Mécanisme d'action
Le mécanisme d'action du 12-méthyl Myristate de méthyle implique son interaction avec les voies métaboliques des lipides. On pense qu'il module l'activité des enzymes impliquées dans la synthèse et la dégradation des acides gras. Le composé peut également influencer l'expression des gènes liés au métabolisme des lipides, exerçant ainsi ses effets hypolipidémiants.
Composés similaires :
- Myristate de méthyle (Ester méthylique de l'acide myristique)
- Laurate de méthyle (Ester méthylique de l'acide laurique)
- Palmitate de méthyle (Ester méthylique de l'acide palmitique)
Comparaison : Le 12-méthyl Myristate de méthyle est unique en raison de la présence d'un groupe méthyle en position 12, ce qui le distingue des autres composés similaires. Cette différence structurelle peut influencer ses propriétés physiques et chimiques, ainsi que son activité biologique. Par exemple, le groupe méthyle peut affecter la volatilité, la solubilité et l'interaction du composé avec les membranes biologiques.
Mécanisme D'action
Target of Action
Methyl 12-methyltetradecanoate is a methylated fatty acid methyl ester It’s known that fatty acid methyl esters often interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
As a fatty acid methyl ester, it may interact with its targets by integrating into cell membranes, affecting membrane fluidity and function, or by modulating enzyme activity .
Biochemical Pathways
Fatty acid methyl esters like this compound are known to be involved in various metabolic processes, including lipid metabolism .
Pharmacokinetics
As a fatty acid methyl ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
africana . It is also a volatile compound in lipid-reducing granule tea . The levels of methyl 12-methylmyristate were reduced in T. cruzi treated with nifurtimox compared to untreated controls .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 12-méthyl Myristate de méthyle peut être synthétisé par estérification de l'acide 12-méthyl myristique avec du méthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction implique généralement le chauffage du mélange sous reflux pour faciliter le processus d'estérification.
Méthodes de production industrielle : Dans les milieux industriels, la production de 12-méthyl Myristate de méthyle peut impliquer l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement du processus d'estérification. Les conditions réactionnelles sont optimisées pour assurer une conversion complète de l'acide en sa forme d'ester méthylique.
Types de réactions :
Oxydation : Le 12-méthyl Myristate de méthyle peut subir des réactions d'oxydation pour former les aldéhydes et acides correspondants.
Réduction : La réduction de l'ester peut donner l'alcool correspondant.
Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : Formation de l'aldéhyde 12-méthyl myristique et de l'acide 12-méthyl myristique.
Réduction : Formation de l'alcool 12-méthyl myristylique.
Substitution : Formation de divers esters substitués en fonction des réactifs utilisés.
Comparaison Avec Des Composés Similaires
- Methyl myristate (Myristic acid methyl ester)
- Methyl laurate (Lauric acid methyl ester)
- Methyl palmitate (Palmitic acid methyl ester)
Comparison: 12-methyl Myristic Acid methyl ester is unique due to the presence of a methyl group at the 12th position, which distinguishes it from other similar compounds. This structural difference can influence its physical and chemical properties, as well as its biological activity. For instance, the methyl group may affect the compound’s volatility, solubility, and interaction with biological membranes.
Propriétés
IUPAC Name |
methyl 12-methyltetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIUDNXPLSJWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965581 | |
| Record name | Methyl 12-methyltetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-66-8 | |
| Record name | Methyl 12-methyltetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic acid, 12-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 12-methyltetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other natural sources of Methyl 12-methyltetradecanoate besides Pantoea alhagi?
A2: Yes, Methyl 12-methyltetradecanoate has also been identified in the methanolic extract of Boscia salicifolia, a plant belonging to the Capparaceae family []. This suggests a broader distribution of Methyl 12-methyltetradecanoate in nature, beyond just the specific bacterial strain studied in the first paper. This finding opens up avenues for further investigation into its potential roles and applications, possibly in plant physiology or even as a potential bioactive compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)



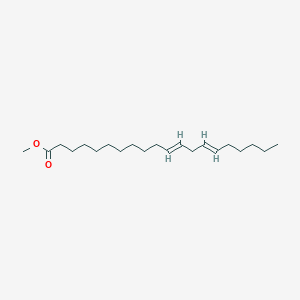
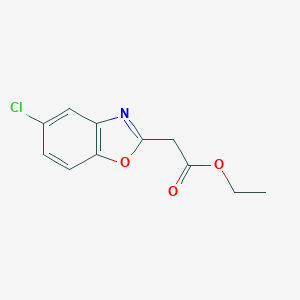
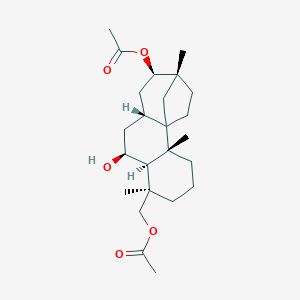
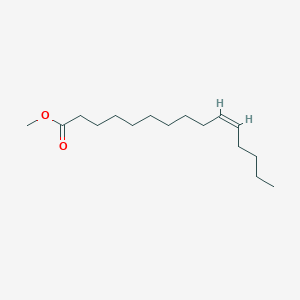
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

